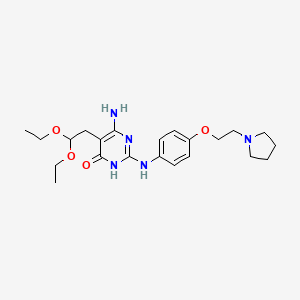
(6-Chlor-2-methylpyridin-3-yl)methanamin
Übersicht
Beschreibung
“(6-Chloro-2-methylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 1251529-73-3 . It has a molecular weight of 156.61 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.61 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Identifizierung
“(6-Chlor-2-methylpyridin-3-yl)methanamin” ist eine chemische Verbindung mit der CAS-Nummer: 188637-75-4. Sie hat ein Molekulargewicht von 142,59 und ihr IUPAC-Name ist (6-Chlor-2-pyridinyl)methanamin . Sie wird typischerweise bei 4 °C gelagert und hat eine Reinheit von 95 %. Sie liegt normalerweise in flüssiger Form vor .
Synthese von 1H-Pyrazolo[3,4-b]pyridinen
“this compound” könnte möglicherweise bei der Synthese von 1H-Pyrazolo[3,4-b]pyridinen verwendet werden. Dies sind eine Gruppe von heterozyklischen Verbindungen, die zwei mögliche tautomerische Formen aufweisen: die 1H- und 2H-Isomere . Über 300.000 1H-Pyrazolo[3,4-b]pyridine wurden beschrieben, die in mehr als 5500 Referenzen enthalten sind . Der Übersichtsartikel behandelt die Analyse der Diversität der Substituenten an den Positionen N1, C3, C4, C5 und C6, der synthetischen Methoden, die für ihre Synthese verwendet werden, ausgehend von einem vorgeformten Pyrazol oder Pyridin .
Synthese von aromatischen Ketonen
Aromatische Ketone, insbesondere die Pyridin-2-yl-methanon-Motive, sind wichtige pharmazeutische Zwischenprodukte . “this compound” könnte möglicherweise bei der Synthese dieser Verbindungen verwendet werden. Übergangsmetalle katalysieren die Oxidation von Csp3-H für die Synthese von aromatischen Ketonen
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACZTBWBMQLFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)



![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)


![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
